[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride
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Overview
Description
[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique cyclopropyl structure, which includes two fluorine atoms and a phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of Fluorine Atoms: The difluorination of the cyclopropyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or nitrile.
Reduction: Reduction reactions can convert the imine or nitrile back to the methanamine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Methanamine derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems, including enzyme inhibition and receptor binding.
Medicine
Potential medical applications include the development of new drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the cyclopropyl ring contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride: A stereoisomer with similar chemical properties but different biological activity.
[(1S,3S)-2,2-Difluoro-3-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride: A compound with a methyl group on the phenyl ring, affecting its reactivity and biological activity.
[(1S,3S)-2,2-Difluoro-3-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride: A compound with a chlorine atom on the phenyl ring, influencing its chemical and biological properties.
Uniqueness
[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group
Properties
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7;/h1-5,8-9H,6,13H2;1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBDBWJNGBXGP-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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